(2s)-2-Amino-N-Butyl-Propanamide
Description
Properties
CAS No. |
42461-01-8 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-amino-N-butylpropanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
XXYQJGUBGFEJMV-LURJTMIESA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](C)N |
Canonical SMILES |
CCCCNC(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (2S)-2-Amino-N-Butyl-Propanamide and related compounds:
*Estimated based on molecular formula (C₇H₁₆N₂O).
Key Observations:
Physicochemical Properties
- The target compound’s predicted solubility lies between the highly lipophilic cycloheptylethyl derivative and the polar indole-aminoacetyl analog .
Research Implications and Limitations
While direct data on this compound is scarce, structural analogs provide critical insights:
- Drug Design : The butyl chain may balance solubility and permeability better than bulkier substituents (e.g., cycloheptylethyl in ).
- Synthetic Challenges : Achieving high enantiopurity in S-configured compounds requires chiral resolution or asymmetric synthesis, as demonstrated in .
- Limitations : The absence of experimental data (e.g., bioactivity, stability) for the target compound necessitates further study.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (2S)-2-Amino-N-Butyl-Propanamide, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves amide coupling reactions between protected amino acids and butylamine derivatives. Key steps include:
- Activation of the carboxyl group : Use of carbodiimides (e.g., EDC or DCC) with catalytic DMAP to form reactive intermediates.
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to preserve the (2S) configuration .
- Yield optimization : Solvent selection (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and structural integrity (e.g., δ 1.3–1.6 ppm for butyl chain protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–230 nm) identify impurities (<0.5% threshold) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 187.2) .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
- Answer :
- Enzyme inhibition assays : Competitive binding studies using fluorescence polarization or calorimetry to assess interactions with target enzymes (e.g., proteases or kinases) .
- Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer or neuronal models) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for this compound across different assay systems?
- Answer :
- Assay standardization : Normalize experimental variables (e.g., buffer pH, incubation time) and include positive controls (e.g., known inhibitors) .
- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors or batch effects .
- Mechanistic follow-up : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Answer :
- Structural modifications : Introduce methyl groups at metabolically labile sites (e.g., α-carbon) to hinder cytochrome P450 oxidation .
- Prodrug approaches : Conjugate with ester or phosphate groups to enhance oral bioavailability .
- In vitro ADME screening : Liver microsomal assays and plasma stability tests to identify degradation pathways .
Q. How can computational modeling predict the interaction of this compound with novel enzyme targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., binding free energy < −7 kcal/mol indicates high affinity) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å) .
- QSAR modeling : Corrogate substituent effects on activity using Hammett or Hansch parameters .
Data Reliability & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Answer :
- Detailed reaction logs : Document exact equivalents, solvent grades, and inert atmosphere conditions (e.g., argon vs. nitrogen) .
- Inter-lab validation : Share batches with independent labs for cross-testing via NMR and HPLC .
- Open-data practices : Deposit synthetic protocols and raw spectral data in repositories like PubChem or Zenodo .
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?
- Answer :
- Error analysis : Check force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) in simulations .
- Experimental verification : Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions .
- Iterative refinement : Update computational models with experimental data to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
